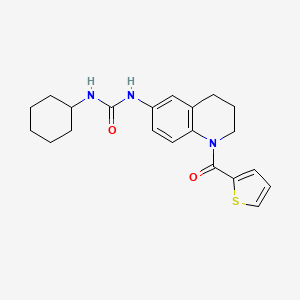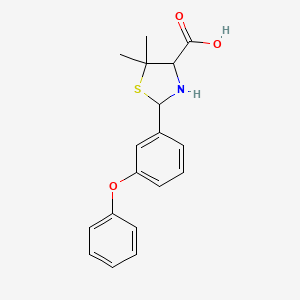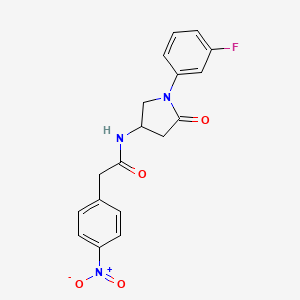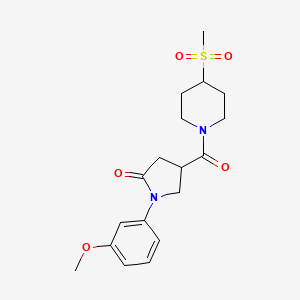
1-Cyclohexyl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-Cyclohexyl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a derivative of thiophene carboxylic acid, which has garnered interest due to its role in constructing coordination polymers and its potential applications in organic synthesis and as an anticancer agent. Thiophene-2-carboxylic acids, in particular, have been identified as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication, highlighting their significance in medicinal chemistry .
Synthesis Analysis
The synthesis of a related compound, 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea, involves the reaction of thiophene-2-carboxylic acid with dicyclohexylcarbodiimide in dichloromethane, followed by aqueous work-up and extraction. The product is then crystallized from a hot ethanol solution, allowing for slow cooling to room temperature . Another synthesis pathway for a similar class of compounds, 1-substituted 3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles, involves the condensation of cyclohexylidene(cyano)thioacetamides with aldehydes or the reaction of 2-acyl-1-(morpholin-4-yl)cycloalkenes with dithiomalonamide .
Molecular Structure Analysis
The molecular structure of 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea has been determined to be orthorhombic with specific bond lengths and angles within normal ranges. The thiophene ring is slightly puckered, and the molecule contains two coplanar arrangements involving the nitrogen, carbon, and oxygen atoms. The dihedral angles between the thiophene ring and these planes are significant, and the cyclohexyl groups adopt a chair conformation .
Chemical Reactions Analysis
The chemical reactions of the related compounds include alkylation, where 1-substituted 3-thioxo-hexahydroisoquinoline-4-carbonitriles react with various alkylating agents to produce isoquinolin-3-yl sulfides or undergo Thorpe cyclization to form thieno[2,3-c]isoquinolines . These reactions demonstrate the reactivity of the sulfur-containing heterocycles and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The crystal structure of 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea is stabilized by intermolecular hydrogen bonding interactions, which form chains in the crystal lattice. The compound crystallizes as a colorless block, and the crystallographic data, including unit cell dimensions and space group, have been provided. The experimental conditions for the X-ray crystallography, such as the wavelength of the radiation used and the diffractometer details, are also specified .
Scientific Research Applications
Facile Synthesis and Derivative Reactivity
Research by Elkholy and Morsy (2006) delves into the synthesis of tetrahydropyrimido quinoline derivatives through the reaction of cyclohexanone with various reagents, including urea and thiourea, demonstrating the compound's potential as a building block in organic synthesis. This work highlights the antimicrobial activity of selected derivatives, suggesting potential applications in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Biochemical Evaluation of Derivatives
Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. The study aimed to optimize the spacer length between pharmacophoric moieties, indicating that a cyclohexyl group can effectively replace an aromatic residue without compromising activity. This finding suggests the compound's utility in designing inhibitors with potential therapeutic applications (Vidaluc et al., 1995).
Synthesis and Alkylation
Dyachenko and Vovk (2012) explored the synthesis and alkylation of hexahydroisoquinoline derivatives, presenting methods to produce isoquinolin-3-yl sulfides and thieno[2,3-c]isoquinolines. These findings have implications for the synthesis of complex heterocyclic compounds, which could be useful in medicinal chemistry and material science (Dyachenko & Vovk, 2012).
Catalytic Activity and Synthesis of Heterocycles
Research by Zeng et al. (2009) on the synthesis of a stable spirocyclic (alkyl)(amino)carbene highlights the efficiency of this carbene as a ligand for transition metal-based catalysts. The study demonstrates its application in the hydroamination of internal alkynes with secondary dialkyl amines, expanding the repertoire of catalytic methods for synthesizing nitrogen-containing heterocycles, including tetrahydroquinoline derivatives (Zeng et al., 2009).
Mechanism of Action
Target of Action
The primary target of 1-Cyclohexyl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is the VEGFR2 receptor . The VEGFR2 receptor plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.
Mode of Action
This compound interacts with its target, the VEGFR2 receptor, by binding to its active site . This interaction inhibits the receptor’s activity, thereby disrupting the VEGF signaling pathway.
Biochemical Pathways
The compound affects the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels from pre-existing vessels. By inhibiting the VEGFR2 receptor, the compound disrupts this pathway, leading to reduced angiogenesis .
Result of Action
The compound exhibits antiproliferative activities on cancer cell lines, comparable to that of the reference drug sorafenib . It induces apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase on HT-29 cells .
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-20(19-9-5-13-27-19)24-12-4-6-15-14-17(10-11-18(15)24)23-21(26)22-16-7-2-1-3-8-16/h5,9-11,13-14,16H,1-4,6-8,12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEMGRVJMIHTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2533062.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)
![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)
![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)

![2-[Butan-2-yl-(3,6-dichloropyridine-2-carbonyl)amino]acetic acid](/img/structure/B2533069.png)
![4-phenyl-5-(1-{[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2533071.png)



![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)